molecular formula C19H18FN5O3 B2966605 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034364-19-5

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2966605
CAS No.: 2034364-19-5
M. Wt: 383.383
InChI Key: GKMZJWGSLAEHSM-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Research has focused on synthesizing novel pyrimidine derivatives due to their significant biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were identified as COX-1/COX-2 inhibitors and exhibited analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of pyrimidine derivatives.

Biological Evaluation of Pyrimidine Derivatives

Various pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their utility in treating cancer and inflammatory conditions (Rahmouni et al., 2016). These studies highlight the importance of pyrimidine scaffolds in developing new therapeutic agents.

Antimycobacterial Activity

Novel dihydropyrimidine compounds with modifications at the pyrimidine moiety have been synthesized and showed potent antimycobacterial activity against Mycobacterium tuberculosis (Elumalai et al., 2013). This research underscores the potential of pyrimidine derivatives as candidates for further investigation in antimycobacterial drug discovery.

Properties

IUPAC Name

6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-2-28-17-9-16(22-11-23-17)19(27)21-7-8-25-12-24-15(10-18(25)26)13-3-5-14(20)6-4-13/h3-6,9-12H,2,7-8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMZJWGSLAEHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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